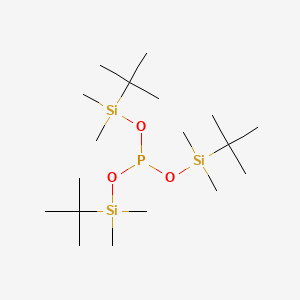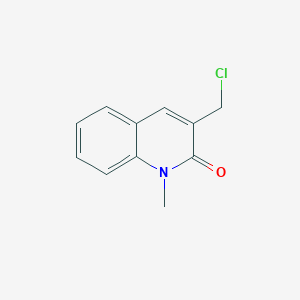
Tris(tert-butyldimethylsilyl) phosphite
Übersicht
Beschreibung
Tris(tert-butyldimethylsilyl) phosphite is a reagent used for the preparation of phosphonic acid silyl esters from halides . The TBDMS esters are more stable than the corresponding TMS esters .
Synthesis Analysis
This compound is used as a reagent for the preparation of phosphonic acid silyl esters from halides . The TBDMS esters produced are more stable than the corresponding TMS esters .Molecular Structure Analysis
The empirical formula of Tris(tert-butyldimethylsilyl) phosphite is C18H45O3PSi3 . It has a molecular weight of 424.78 .Chemical Reactions Analysis
Tris(tert-butyldimethylsilyl) phosphite is used as a reagent in the preparation of phosphonic acid silyl esters from halides . The TBDMS esters are more stable than the corresponding TMS esters .Physical And Chemical Properties Analysis
Tris(tert-butyldimethylsilyl) phosphite is a liquid with a refractive index of n20/D 1.445 . It has a boiling point of 82-84 °C at 0.2 mmHg and a melting point of 4-6 °C . The density of this compound is 0.907 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Tris(tert-butyldimethylsilyl) phosphite and its derivatives have been extensively used in the synthesis and structural analysis of various compounds. For instance, the sterically congested, rigid, C3 symmetric phosphites have been synthesized and characterized, contributing to the understanding of their structures and reactions with different metals (Dinger & Scott, 2001).
Electrochemical Applications
In the field of electrochemistry, tris(trimethylsilyl) phosphite (a variant of tris(tert-butyldimethylsilyl) phosphite) has been identified as an effective electrolyte additive for lithium-ion batteries. Its application significantly improves the cyclic stability and rate capability of high voltage layered lithium nickel cobalt manganese oxide cathodes (Mai et al., 2014).
Catalytic Applications
Orthopalladated complexes of commercially available tris(2,4-di-tert-butylphenyl)phosphite have been shown to be extremely active catalysts in the Heck arylation of alkenes (Albisson et al., 1998).
Analytical Chemistry
Tris(tert-butyldimethylsilyl) phosphite has been used in the separation and analysis of various oxyanions. Its derivatives are amenable to gas chromatographic analysis and exhibit stability for extended periods at room temperature (Mawhinney, 1983).
Environmental Studies
In environmental research, tris(2,4-di-tert-butylphenyl) phosphite, a related compound, has been identified in dust from electronic-waste-recycling facilities and residential dust, as well as in water and sediments. This indicates its environmental presence due to its use in plastics and potential oxidation products (Kemsley, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tris[tert-butyl(dimethyl)silyl] phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H45O3PSi3/c1-16(2,3)23(10,11)19-22(20-24(12,13)17(4,5)6)21-25(14,15)18(7,8)9/h1-15H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSJBUJMHHQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OP(O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45O3PSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394358 | |
| Record name | Tris(tert-butyldimethylsilyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tert-butyldimethylsilyl) phosphite | |
CAS RN |
85197-27-9 | |
| Record name | Tris(tert-butyldimethylsilyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tert-butyldimethylsilyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















